2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde
Overview
Description
2-((1,3-Dioxoisoindolin-2-yl)methyl)benzaldehyde is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Derivatives :
- Efficient synthesis methods for functionalized benzaldehydes, including 2H and 13C labeled versions, have been developed, which are valuable for natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).
- One-pot synthesis techniques allow the formation of tetrahydroisoquinolines combining azomethine ylide and aromatic aldehyde in a single reaction (Moshkin & Sosnovskikh, 2013).
- Novel derivatives such as 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid have shown promising anti-inflammatory activity (Nikalje, Hirani, & Nawle, 2015).
- Synthesized compounds like 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione exhibit inhibitory activity against corrosion of mild steel in acidic media (Aouine et al., 2011).
Biochemical and Catalytic Applications :
- The structure of benzaldehyde lyase, when complexed with certain inhibitors, provides insights into its role in catalysis and cofactor activation (Brandt et al., 2008).
- Enzyme-catalyzed asymmetric C–C-bond formation processes have been developed for high productivity and purity in synthesizing certain derivatives (Kühl et al., 2007).
- Benzaldehyde derivatives have been used in bioproduction processes, such as in the bioreactor production of benzaldehyde by Pichia pastoris (Craig & Daugulis, 2013).
Pharmacological and Antimicrobial Activities :
- Some synthesized benzaldehyde derivatives exhibit promising antibacterial activities, suggesting potential as antimicrobials (Patel & Dhameliya, 2010).
- Highly conjugated pyrimidine-2,4-dione derivatives, related to benzaldehyde chemistry, show antiparasitic activity against various pathogens with minimal toxicity to human cells (Azas et al., 2003).
Properties
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-10-12-6-2-1-5-11(12)9-17-15(19)13-7-3-4-8-14(13)16(17)20/h1-8,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKRIOYQZNXMQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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